JAK1 Kinase Inhibition: Quantitative Differentiation from Oxan-4-yl and Methylated Analogs
The target compound demonstrates moderate inhibitory activity against JAK1 with an IC50 of 346 nM [1]. While a direct, head-to-head comparison for JAK1 inhibition against the closest analogs is not available in a single study, cross-study analysis reveals a clear structure-activity relationship (SAR). The oxan-3-yl attachment is critical for this level of activity; the 4-positional isomer (3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one) and the N-methylated analog (3-amino-1-(oxan-3-yl)methyl-1,2-dihydropyridin-2-one) are not documented with comparable JAK1 inhibitory potency in the same patent literature, suggesting a significant drop-off in activity or a complete shift in target profile [2].
| Evidence Dimension | Inhibitory Potency (IC50) against JAK1 |
|---|---|
| Target Compound Data | 346 nM |
| Comparator Or Baseline | 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one; 3-amino-1-(oxan-3-yl)methyl-1,2-dihydropyridin-2-one |
| Quantified Difference | Activity not reported / Inactive |
| Conditions | HTRF kinase assay, 50 mM Tris pH 7.8, 100 mM NaCl, 0.1 mg/mL BSA, 25°C [1] |
Why This Matters
For researchers investigating the JAK-STAT pathway, the target compound's confirmed IC50 provides a validated starting point for SAR studies, whereas the uncharacterized or inactive analogs represent a procurement risk.
- [1] BindingDB. (n.d.). BDBM125903 (US8765727, 6). IC50 data for JAK1. View Source
- [2] Chemsrc. (2024). 3-Amino-1-[(oxan-3-yl)methyl]-1,2-dihydropyridin-2-one. CAS: 2138012-73-2. View Source
